

# Cross-validation of Disopyramide assays between different laboratories

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# A Guide to Inter-Laboratory Cross-Validation of Disopyramide Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for conducting a cross-validation of disopyramide assays between different laboratories. Ensuring consistency and comparability of results across different testing sites is critical for multi-center clinical trials, therapeutic drug monitoring, and post-market surveillance. This document outlines a model experimental protocol, presents illustrative data for comparison, and visualizes the cross-validation workflow.

### The Importance of Inter-Laboratory Cross-Validation

Disopyramide is an antiarrhythmic drug with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations to ensure efficacy and avoid toxicity.[1] While various analytical methods, including High-Performance Liquid Chromatography (HPLC) and immunoassays, are available for measuring disopyramide levels, results can vary between laboratories due to differences in methodology, instrumentation, and reagents. Inter-laboratory cross-validation, often conducted through proficiency testing (PT) or external quality assessment (EQA) schemes, is essential for identifying and quantifying this variability.[2][3][4] These programs help to ensure that the results from different laboratories are comparable, a cornerstone of reliable clinical and research data.



## Experimental Protocol for Inter-Laboratory Cross-Validation

The following protocol describes a typical workflow for a cross-validation study of disopyramide assays.

- 1. Study Design and Coordination:
- A central coordinating laboratory is designated to prepare and distribute the samples.
- Participating laboratories are recruited and provided with a detailed study protocol.
- 2. Sample Preparation and Distribution:
- Human plasma is spiked with known concentrations of disopyramide to create a set of quality control (QC) samples. These samples should cover the clinically relevant range (e.g., low, medium, and high concentrations).
- Aliquots of each QC sample are prepared to ensure homogeneity.
- A portion of the samples is retained by the coordinating lab for stability testing.
- Samples are shipped frozen to the participating laboratories.
- 3. Sample Analysis:
- Participating laboratories analyze the samples using their routine analytical method for disopyramide.
- Each laboratory is instructed to perform the assays in triplicate to assess intra-assay precision.
- Results are reported back to the coordinating laboratory along with details of the analytical method used (e.g., HPLC, immunoassay, specific instrument and reagent details).
- 4. Data Analysis and Evaluation:
- The coordinating laboratory compiles the results from all participating laboratories.



- The mean, standard deviation (SD), and coefficient of variation (%CV) are calculated for each QC sample for each laboratory and across all laboratories.
- The bias for each laboratory is calculated as the percentage difference from the known target concentration.
- Inter-laboratory agreement is assessed by comparing the overall %CV and the range of reported concentrations.

### **Inter-Laboratory Comparison Workflow**

The following diagram illustrates the logical flow of a typical inter-laboratory cross-validation study.

Inter-laboratory cross-validation workflow.

### **Data Presentation: A Comparative Analysis**

The following table presents hypothetical data from a cross-validation study involving five laboratories using different analytical methods to measure disopyramide in three plasma samples with different target concentrations.



Sample ID	Target Conc. (μg/mL)	Laborator y	Method	Measured Conc. (μg/mL, Mean ± SD)	Intra- Assay CV (%)	Bias (%)
QC-Low	1.50	Lab 1	HPLC-UV	1.45 ± 0.07	4.8	-3.3
Lab 2	LC-MS/MS	1.52 ± 0.05	3.3	+1.3		
Lab 3	EMIT	1.61 ± 0.11	6.8	+7.3	_	
Lab 4	FPIA	1.41 ± 0.09	6.4	-6.0	-	
Lab 5	HPLC-UV	1.48 ± 0.06	4.1	-1.3	_	
QC-Mid	3.00	Lab 1	HPLC-UV	2.92 ± 0.12	4.1	-2.7
Lab 2	LC-MS/MS	3.03 ± 0.08	2.6	+1.0		
Lab 3	EMIT	3.18 ± 0.19	6.0	+6.0	-	
Lab 4	FPIA	2.85 ± 0.17	6.0	-5.0		
Lab 5	HPLC-UV	2.97 ± 0.10	3.4	-1.0	_	
QC-High	6.00	Lab 1	HPLC-UV	5.85 ± 0.23	3.9	-2.5
Lab 2	LC-MS/MS	6.08 ± 0.18	3.0	+1.3		
Lab 3	EMIT	6.42 ± 0.38	5.9	+7.0	_	
Lab 4	FPIA	5.70 ± 0.40	7.0	-5.0	-	
Lab 5	HPLC-UV	5.94 ± 0.21	3.5	-1.0		

HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; EMIT: Enzyme Multiplied Immunoassay Technique; FPIA: Fluorescence Polarization Immunoassay.

## **Interpretation of Results**

The hypothetical data illustrates typical findings in an inter-laboratory comparison:



- Method-Dependent Bias: Immunoassay-based methods (EMIT and FPIA) in this example show a tendency for a larger bias compared to chromatography-based methods (HPLC and LC-MS/MS). This could be due to differences in antibody specificity and potential crossreactivity.
- Higher Precision with Chromatography: The intra-assay coefficient of variation (CV) is generally lower for the HPLC and LC-MS/MS methods, indicating higher precision.
- Inter-Laboratory Variability: Even among laboratories using the same method (e.g., Lab 1 and Lab 5 using HPLC-UV), there can be slight differences in results, highlighting the importance of standardized procedures.

#### Conclusion

A robust inter-laboratory cross-validation program is indispensable for ensuring the reliability and comparability of disopyramide assay results. By systematically evaluating the performance of different laboratories and methods, researchers and clinicians can have greater confidence in the data used for therapeutic drug monitoring and clinical trial endpoints. The implementation of standardized protocols and participation in proficiency testing schemes are key to achieving this goal.

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